molecular formula C5H11ClOS B13626483 Pentane-1-sulfinic Chloride

Pentane-1-sulfinic Chloride

Cat. No.: B13626483
M. Wt: 154.66 g/mol
InChI Key: GBQFILKXWSJJOZ-UHFFFAOYSA-N
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Description

Pentane-1-sulfinic Chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a derivative of sulfinic acid and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of pentane-1-sulfinic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfinic acid is converted to its corresponding sulfinyl chloride:

C5H11SO2H+SOCl2C5H11SO2Cl+SO2+HCl\text{C5H11SO2H} + \text{SOCl2} \rightarrow \text{C5H11SO2Cl} + \text{SO2} + \text{HCl} C5H11SO2H+SOCl2→C5H11SO2Cl+SO2+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentane-1-sulfinic Chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinic acids.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Pentane-1-sulfonic acid.

    Reduction: Pentane-1-sulfinic acid.

    Substitution: Various substituted sulfinic derivatives depending on the nucleophile used.

Scientific Research Applications

Pentane-1-sulfinic Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acids, sulfinic acids, and other sulfur-containing compounds.

    Biology: It can be used in the modification of biomolecules and the study of sulfur metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pentane-1-sulfinic Chloride involves its reactivity with nucleophiles. The chlorine atom in the molecule is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Pentane-1-sulfonic acid
  • Pentane-1-sulfonyl chloride
  • Pentane-1-sulfinic acid

Comparison

Pentane-1-sulfinic Chloride is unique due to its reactivity and versatility in organic synthesis. Compared to Pentane-1-sulfonic acid and Pentane-1-sulfonyl chloride, it offers different reactivity profiles, making it suitable for specific applications. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

pentane-1-sulfinyl chloride

InChI

InChI=1S/C5H11ClOS/c1-2-3-4-5-8(6)7/h2-5H2,1H3

InChI Key

GBQFILKXWSJJOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)Cl

Origin of Product

United States

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